

Literature review on 1-(4-Amino-2,6-dimethylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-Amino-2,6-dimethylphenyl)ethanone

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An In-depth Technical Guide to 1-(4-Amino-2,6-dimethylphenyl)ethanone

Disclaimer: Based on a comprehensive literature review, publicly available information on **1-(4-Amino-2,6-dimethylphenyl)ethanone** is limited. This document compiles the available data on its physicochemical properties and known chemical reactions. Information regarding its biological activity and associated signaling pathways is inferred from studies on structurally related aminoacetophenone derivatives, as no specific research on the target compound was identified. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical data for **1-(4-Amino-2,6-dimethylphenyl)ethanone** are crucial for its identification, handling, and use in research. The known properties are summarized in Table 1.

Table 1: Physicochemical Data for **1-(4-Amino-2,6-dimethylphenyl)ethanone**

Property	Value
CAS Number	83759-88-0[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO
Molecular Weight	163.22 g/mol [3]
IUPAC Name	1-(4-amino-2,6-dimethylphenyl)ethanone
InChI Key	GFVYFAYTYSTBOM-UHFFFAOYSA-N[3]
Canonical SMILES	<chem>CC1=CC(=C(C(=C1)N)C(=O)C)C</chem>

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **1-(4-Amino-2,6-dimethylphenyl)ethanone** was not found in the reviewed literature. However, a procedure has been documented that utilizes this compound as a key starting material for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone, demonstrating its utility as a chemical intermediate.

Experimental Protocol: Synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone via Sandmeyer Reaction

This protocol details the conversion of the amino group of **1-(4-Amino-2,6-dimethylphenyl)ethanone** to a chloro group.

Materials:

- **1-(4-Amino-2,6-dimethylphenyl)ethanone** (100 g, 0.61 mol)[3]
- Anhydrous copper(II) chloride (CuCl₂) (98.9 g, 0.74 mol)[3]
- tert-Butyl nitrite (94.8 g, 0.83 mol)[3]
- Acetonitrile (1.02 L)[3]
- 20% Aqueous Hydrochloric Acid (HCl) solution (1.0 L)[3]
- Ethyl acetate (EtOAc) (800 mL)[3]

- Water (H₂O) (1.0 L)[3]
- Magnesium sulfate (MgSO₄)[3]

Procedure:

- Anhydrous copper(II) chloride was mixed with tert-butyl nitrite in acetonitrile.[3]
- The resulting solution was cooled to 0°C.[3]
- **1-(4-Amino-2,6-dimethylphenyl)ethanone** was added slowly to the cooled solution over a period of 5.0 minutes.[3]
- After the addition was complete, the reaction mixture was warmed to room temperature.[3]
- The mixture was poured into the 20% aqueous hydrochloric acid solution.[3]
- The solution was extracted with ethyl acetate. The organic layer was separated, washed with water, and dried over magnesium sulfate.[3]
- The solvent was concentrated under reduced pressure, and the subsequent liquid was distilled to yield the final product.[3]

Results:

- Product: 1-(4-chloro-2,6-dimethylphenyl)ethanone
- Yield: 76%[3]
- ¹H NMR of Product (500 MHz, CDCl₃): δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H).[3]

Potential Biological Activity and Signaling Pathways

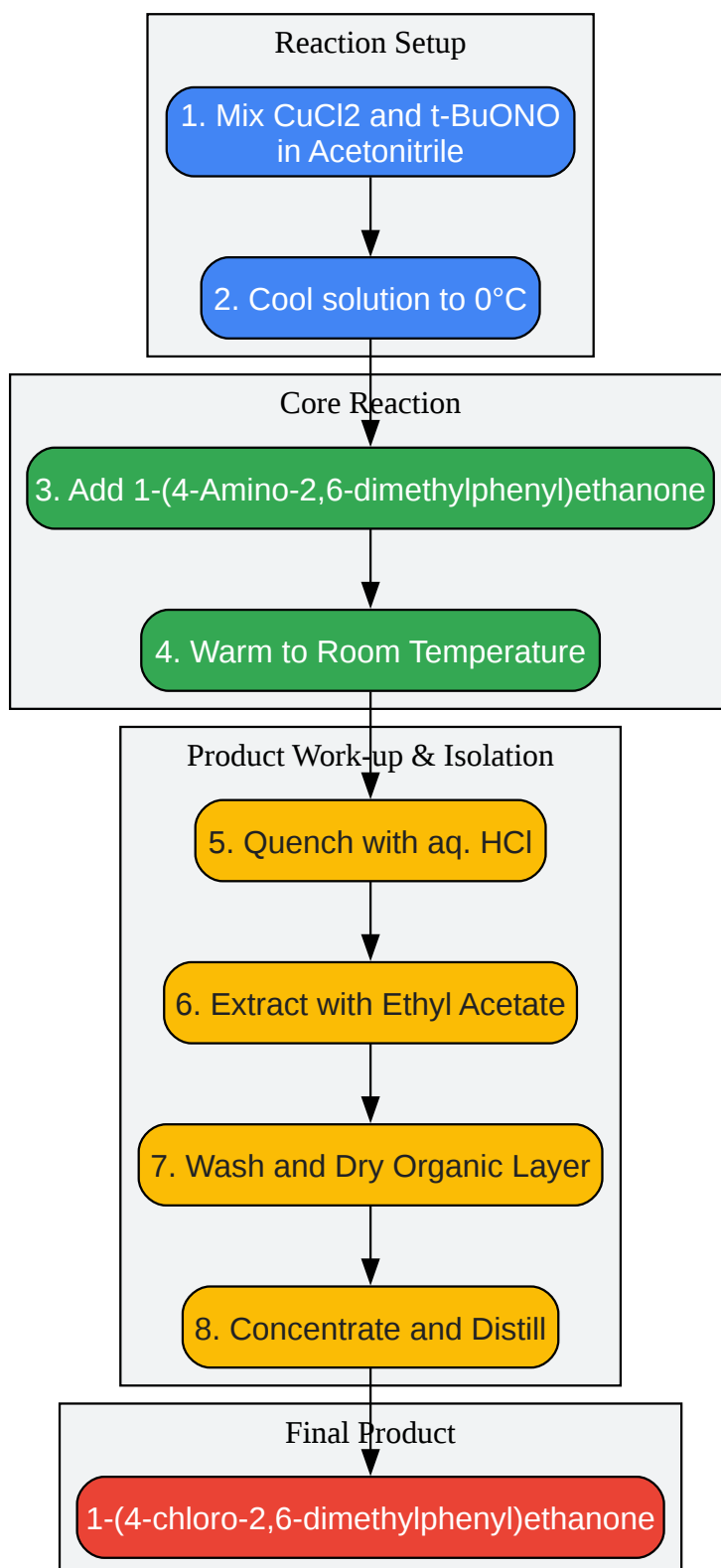
No specific studies on the biological activity or the signaling pathways associated with **1-(4-Amino-2,6-dimethylphenyl)ethanone** have been identified. However, the broader class of aminoacetophenone derivatives has been a subject of interest in medicinal chemistry.

- **Antimicrobial Activity:** Derivatives of substituted acetophenones, particularly chalcones and semicarbazones, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[4][5][6] The activity is often attributed to the α,β -unsaturated carbonyl moiety and the nature of substitutions on the aromatic rings.[4]
- **Anticancer Activity:** Certain aminoacetophenone derivatives have been investigated as precursors for anticancer agents. For instance, Schiff base palladium(II) complexes derived from 4-aminoacetophenone have shown cytotoxic effects against melanoma cell lines.[7] Additionally, aurone derivatives bearing amino groups have demonstrated promising antimicrobial and cytotoxic activities.[4][8]

Given these precedents, **1-(4-Amino-2,6-dimethylphenyl)ethanone** could serve as a valuable scaffold for developing novel therapeutic agents. However, empirical testing is required to determine its specific biological effects.

Visualizations

As no specific signaling pathways for **1-(4-Amino-2,6-dimethylphenyl)ethanone** are documented, the following diagram illustrates the experimental workflow for the chemical synthesis described in Section 2.1.



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Caption: Workflow for the synthesis of 1-(4-chloro-2,6-dimethylphenyl)ethanone.

Conclusion and Future Outlook

1-(4-Amino-2,6-dimethylphenyl)ethanone is a chemical compound for which foundational physicochemical data is available, but extensive characterization and biological evaluation are currently lacking in the scientific literature. The documented use of this compound as a synthetic intermediate highlights its potential as a building block for creating a diverse range of derivatives.

For researchers and drug development professionals, this compound represents an unexplored area. Future work should prioritize:

- Development of a reliable synthesis protocol for **1-(4-Amino-2,6-dimethylphenyl)ethanone** itself.
- Comprehensive spectral analysis (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) to create a complete characterization profile.
- In vitro screening to assess its potential cytotoxic and antimicrobial activities.
- Mechanism of action studies for any observed biological effects to identify interactions with cellular signaling pathways.

Such research would be instrumental in unlocking the potential therapeutic value of **1-(4-Amino-2,6-dimethylphenyl)ethanone** and its future derivatives.

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